Methyl 3,4-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₈H₁₅NO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile properties, making it an ideal candidate for various applications in scientific research, including drug development, catalysis, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethylpyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3,4-dimethylpyrrolidine-3-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Development: It serves as a building block for the synthesis of various pharmaceutical compounds.
Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including natural products and polymers
Mechanism of Action
The mechanism of action of Methyl 3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dimethylpyrrolidine-2-carboxylate
- Ethyl 3,4-dimethylpyrrolidine-3-carboxylate
- Methyl 3,4-dimethylpyrrolidine-3-carboxamide
Uniqueness
Methyl 3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Biological Activity
Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with two methyl groups at the 3 and 4 positions and a carboxylate group at the 3 position. Its molecular formula is C8H15NO2, and it possesses a molecular weight of approximately 157.21 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
1. Neuroprotective Properties
Research indicates that compounds related to this compound may exhibit neuroprotective effects. These compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
2. Catalytic Applications
This compound has been studied as an organocatalyst in asymmetric synthesis, demonstrating enantioselectivity that is beneficial in pharmaceutical applications . This property allows it to facilitate various chemical reactions while enhancing the yield of desired products.
3. Antiviral Properties
Some derivatives of pyrrolidine compounds have shown antiviral activity, suggesting that this compound may also possess similar properties. This potential makes it a candidate for further investigation in antiviral drug development .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate receptor activity or enzyme function, leading to various biological effects . This modulation can affect metabolic pathways and cellular responses.
Case Study: Neuroprotection
A study investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound led to a significant reduction in cell death and improved cell viability compared to untreated controls. The compound's ability to enhance ATP production was also noted, suggesting an improvement in cellular energy metabolism.
Table: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Neuroprotective Effects | Reduces oxidative stress-induced neuronal death | |
Organocatalytic Activity | Facilitates asymmetric synthesis with high enantioselectivity | |
Antiviral Potential | Exhibits activity against certain viral strains |
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 3,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3 |
InChI Key |
VXQVHJJNBMOBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1(C)C(=O)OC |
Origin of Product |
United States |
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